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Abstract
JNJ-7184 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large

(L) protein, a critical component of the viral RNA-dependent RNA polymerase complex. By

specifically targeting the connector domain of the L-protein, JNJ-7184 effectively halts viral

replication and transcription, demonstrating significant antiviral activity against both RSV-A and

RSV-B strains. This technical guide provides a comprehensive overview of the chemical

structure, properties, and pharmacological profile of JNJ-7184, including detailed experimental

protocols for its evaluation and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties
JNJ-7184, with the chemical formula C30H27FN4O3, is a complex small molecule with a

molecular weight of 510.57 g/mol .[1] Its formal IUPAC name is (1S,2S)-2-(4-(7-cyclopropyl-5-

((R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrazolo[1,5-a]pyrimidin-2-yl)-3-

fluorophenyl)cyclopropane-1-carboxylic acid.[1]

Table 1: Chemical Identifiers and Properties of JNJ-7184
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Property Value Reference

Molecular Formula C30H27FN4O3 [1]

Molecular Weight 510.57 g/mol [1]

IUPAC Name

(1S,2S)-2-(4-(7-cyclopropyl-5-

((R)-1-methyl-1,2,3,4-

tetrahydroisoquinoline-2-

carbonyl)pyrazolo[1,5-

a]pyrimidin-2-yl)-3-

fluorophenyl)cyclopropane-1-

carboxylic acid

[1]

SMILES String

C[C@H]1N(C(C2=NC3=CC(C

4=CC=C([C@@H]5--INVALID-

LINK--

C5)C=C4F)=NN3C(C6CC6)=C

2)=O)CCC7=CC=CC=C71

pEC50 (HeLa cells) 7.86 [2]

pCC50 (HeLa cells) 4.29 [2]

Pharmacological Profile
Mechanism of Action
JNJ-7184 functions as a non-nucleoside inhibitor of the RSV L-protein polymerase.[3] Its

primary target is the connector domain of the L-protein, a region distinct from the active site of

RNA polymerization.[3][4] By binding to this allosteric site, JNJ-7184 induces a conformational

change in the polymerase complex that prevents the initiation or early elongation of viral RNA

synthesis.[3] This targeted inhibition effectively halts both viral genome replication and the

transcription of viral messenger RNAs (mRNAs).
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Mechanism of Action of JNJ-7184
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Figure 1. Simplified signaling pathway of JNJ-7184's inhibitory action on RSV replication.
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Antiviral Activity
JNJ-7184 demonstrates potent inhibitory activity against both major subgroups of RSV, RSV-A

and RSV-B.[3] In cell-based assays using HeLa cells, it exhibits a pEC50 of 7.86, indicating

high potency in inhibiting viral replication.[2] The corresponding pCC50 of 4.29 suggests a

moderate therapeutic window.[2] Furthermore, preclinical studies in neonatal lambs, a well-

established model for human RSV infection, have shown that JNJ-7184 is therapeutically

effective, significantly reducing lung pathology associated with the infection.[3]

Experimental Protocols
Synthesis of JNJ-7184
Detailed, step-by-step synthetic protocols for JNJ-7184 are not publicly available in the

reviewed literature. The complex heterocyclic core, a pyrazolo[1,5-a]pyrimidine, coupled with

stereospecific cyclopropane and tetrahydroisoquinoline moieties, suggests a multi-step

synthesis requiring advanced organic chemistry techniques.

In Vitro Antiviral Activity Assessment: RSV-eGFP
Reporter Assay
This protocol outlines a general method for determining the antiviral potency of JNJ-7184 using

a recombinant RSV strain expressing enhanced Green Fluorescent Protein (eGFP).

Objective: To quantify the inhibition of RSV replication by JNJ-7184 through the measurement

of eGFP expression.

Materials:

HeLa or HEp-2 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)

and antibiotics

Recombinant RSV-A2 strain expressing eGFP (RSV-A2-eGFP)

JNJ-7184 stock solution (in DMSO)
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96-well microplates

Fluorescence microplate reader

Procedure:

Cell Seeding: Seed HeLa or HEp-2 cells in a 96-well plate at a density that will result in a

confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 atmosphere.

Compound Preparation: Prepare serial dilutions of JNJ-7184 in cell culture medium. Ensure

the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

Infection: When cells are confluent, remove the growth medium and infect with RSV-A2-

eGFP at a predetermined multiplicity of infection (MOI).

Treatment: Immediately after infection, add the serially diluted JNJ-7184 to the respective

wells. Include a virus-only control (no compound) and a cell-only control (no virus, no

compound).

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period that allows for

robust eGFP expression in the virus control wells (e.g., 48-72 hours).

Quantification: Measure the eGFP fluorescence intensity in each well using a fluorescence

microplate reader.

Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the

percentage of inhibition of eGFP expression against the logarithm of the JNJ-7184
concentration and fitting the data to a dose-response curve.
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Workflow for RSV-eGFP Reporter Assay
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Figure 2. Experimental workflow for the RSV-eGFP reporter assay.

In Vivo Efficacy Evaluation in a Neonatal Lamb Model
The neonatal lamb is a highly relevant preclinical model for RSV infection due to similarities in

lung physiology and disease pathology to human infants.[5]
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Objective: To assess the therapeutic efficacy of JNJ-7184 in reducing RSV-induced lung

pathology in neonatal lambs.[3][6]

Animals: Neonatal lambs, typically 3-5 days old.

Procedure:

Infection: Lambs are intranasally inoculated with a human strain of RSV.

Treatment: At a predetermined time post-infection (e.g., at the peak of viral replication),

treatment with JNJ-7184 is initiated. The compound is typically administered orally. A control

group receives a vehicle.

Monitoring: Animals are monitored daily for clinical signs of respiratory illness.

Necropsy and Sample Collection: At the end of the study period, lambs are euthanized, and

lung tissues are collected. Bronchoalveolar lavage (BAL) fluid may also be collected.

Analysis:

Viral Load: RSV titers in lung tissue and BAL fluid are quantified by plaque assay or qRT-

PCR.

Lung Pathology: Lungs are macroscopically and microscopically examined for lesions

characteristic of RSV infection (e.g., bronchiolitis, inflammation). Histopathological scoring

is performed.
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In Vivo Efficacy Study Workflow in Neonatal Lambs
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Figure 3. Workflow for in vivo efficacy testing of JNJ-7184 in the neonatal lamb model.

Conclusion
JNJ-7184 represents a promising class of direct-acting antiviral agents against RSV. Its novel

mechanism of action, targeting the connector domain of the L-protein polymerase, offers a

potential new strategy for the treatment of RSV infections. The potent in vitro activity against

both major RSV subtypes and the demonstrated in vivo efficacy in a relevant animal model

underscore its potential for further clinical development. This technical guide provides a

foundational understanding of JNJ-7184 for researchers and drug development professionals,
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though further disclosure of detailed synthetic and analytical methods will be crucial for

advancing its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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